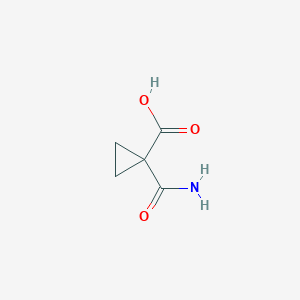

1-Carboxycyclopropanecarboxamide

Overview

Description

1-Carboxycyclopropanecarboxamide is a compound that is structurally related to a class of cyclopropane derivatives, which are of significant interest due to their biological activities and potential therapeutic applications. While the specific compound 1-carboxycyclopropanecarboxamide is not directly mentioned in the provided papers, the related compounds such as 1-aminocyclopropanecarboxylates and their derivatives have been studied extensively for their antidepressant, anxiolytic, and ethylene precursor activities in plants .

Synthesis Analysis

The synthesis of cyclopropane derivatives can be complex due to the strained ring structure of the cyclopropane moiety. An efficient one-pot synthesis method for 1-arylcycloprop-2-ene-1-carboxamides, which are structurally related to 1-carboxycyclopropanecarboxamide, has been developed. This method involves the coupling of amines with acyl chlorides generated from cyclopenylcarboxylic acids with oxalyl chloride . Additionally, methods for synthesizing 1-aminocyclopropane-1,2-dicarboxylic acid derivatives, which are closely related to the compound of interest, have been analyzed, with attention given to diastereoselective processes and the use of enantiomerically pure starting compounds .

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives is characterized by a three-membered ring, which imparts significant strain and reactivity to these compounds. The crystal structure of a related compound, 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide, has been determined, showcasing the typical features of cyclopropane-containing molecules . Although the exact molecular structure of 1-carboxycyclopropanecarboxamide is not provided, it can be inferred that it would exhibit similar strain and reactivity characteristics.

Chemical Reactions Analysis

Cyclopropane derivatives undergo various chemical reactions due to their strained ring structure. The synthesis of 1-aminocyclopropane-1-carboxylic acid derivatives involves transformations that yield biologically active compounds . Additionally, the synthesis of 1-aminocyclopropane-1-carboxylic acid and its analogs has been performed using the "diazo-addition" method, which is a reaction characteristic of cyclopropane derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane derivatives are influenced by their three-membered ring structure. For instance, 1-aminocyclopropanecarboxylic acid (ACPC) and its methyl ester exhibit different potencies in animal models, which can be attributed to their differing lipophilicities . The purification and characterization of 1-aminocyclopropane-1-carboxylate synthase from tomato pericarp provide insights into the enzyme's molecular weight and isoelectric point, which are critical for understanding the enzyme's role in the biosynthesis of ethylene in plants . The crystallization and preliminary X-ray analysis of recombinant 1-aminocyclopropane-1-carboxylate synthase from apple further contribute to the understanding of the physical properties of these enzymes .

Scientific Research Applications

-

Plant Physiology

- ACC is the central molecule of ethylene biosynthesis . Ethylene is a plant hormone regulating a wide variety of vegetative and developmental processes .

- ACC formation rate differs in response to developmental, hormonal, and environmental cues .

- ACC can be conjugated to three derivatives, metabolized in planta or by rhizobacteria using ACC deaminase, and is transported throughout the plant over short and long distances .

- ACC has a role as an ethylene-independent signal .

-

Marine Biology

- ACC and its analogs have been found to alleviate heat stress damage in the marine red alga Neopyropia yezoensis .

- The application of major plant hormones failed to mitigate the negative effects of heat stress on the marine red alga Neopyropia yezoensis, whereas ACC regulates thermotolerance .

- ACC increased the expression of genes involved in antioxidant defense systems to protect photosynthesis and respiration .

-

Cell Wall Signaling

-

Pathogen Virulence

-

Soil Microbiology

-

Neurobiology

-

Ethylene-Independent Growth Regulator

- ACC has been found to play a signaling role independent of ethylene biosynthesis .

- It has been used as a proxy for ethylene in numerous studies as it is readily converted by nearly all plant tissues to ethylene .

- ACC signaling promotes secretion of the pollen tube chemoattractant LURE1.2 in ovular sporophytic tissue thus enhancing pollen tube attraction .

-

Pesticide

-

Maize Cultivation Improvement

Safety And Hazards

The safety data sheet for 1-Carboxycyclopropanecarboxamide indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

1-carbamoylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3/c6-3(7)5(1-2-5)4(8)9/h1-2H2,(H2,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDHXFKBMHSJXHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20369823 | |

| Record name | 1-Carboxycyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Carboxycyclopropanecarboxamide | |

CAS RN |

6914-74-5 | |

| Record name | 1-Carbamoylcyclopropanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6914-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Carboxycyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20369823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(Aminocarbonyl)-1-cyclopropanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.